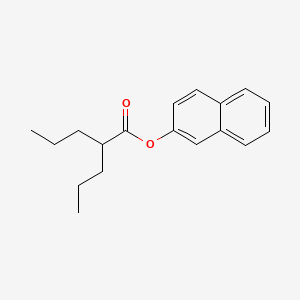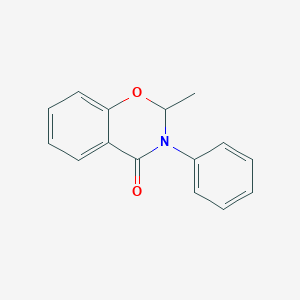
3,3'-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid: is an organosilicon compound characterized by the presence of a dioxodisiloxane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid typically involves the reaction of siloxane precursors with appropriate carboxylic acid derivatives. One common method involves the use of 1,3-dichlorodisiloxane and propanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods, including distillation and crystallization, are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds, altering the compound’s properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Production of silane-containing compounds.
Substitution: Generation of various substituted siloxane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of advanced materials, including polymers and resins.
- Acts as a building block in the preparation of organosilicon compounds with tailored properties.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine:
- Explored for applications in medical devices and implants, leveraging its unique structural properties.
Industry:
- Utilized in the production of coatings, adhesives, and sealants, where its chemical stability and flexibility are advantageous.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid involves interactions at the molecular level, particularly with silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability. The molecular targets and pathways involved include the formation and cleavage of siloxane bonds, which are central to its chemical behavior.
Comparación Con Compuestos Similares
- 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanoic acid
- 3,3’-(1,3-Phenylene)dipropanoic acid
- 1,3-Dioxanes and 1,3-Dioxolanes
Uniqueness:
- The presence of the dioxodisiloxane core distinguishes 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid from other similar compounds.
- Its unique structural features confer specific reactivity patterns and potential applications that are not observed in other related compounds.
Propiedades
Número CAS |
20526-40-3 |
|---|---|
Fórmula molecular |
C6H10O7Si2 |
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
3-[[2-carboxyethyl(oxo)silyl]oxy-oxosilyl]propanoic acid |
InChI |
InChI=1S/C6H10O7Si2/c7-5(8)1-3-14(11)13-15(12)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
Clave InChI |
QCBGYKRBRJKQEJ-UHFFFAOYSA-N |
SMILES canónico |
C(C[Si](=O)O[Si](=O)CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


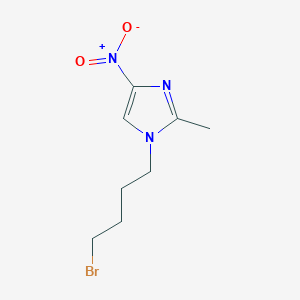
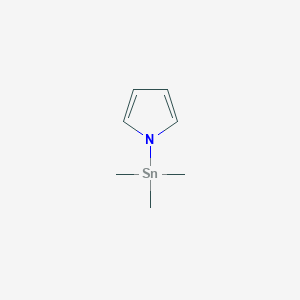
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
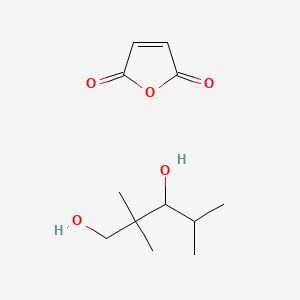
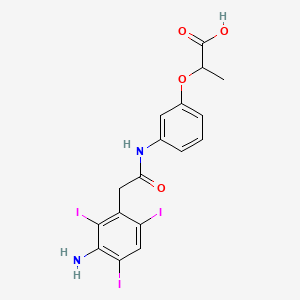
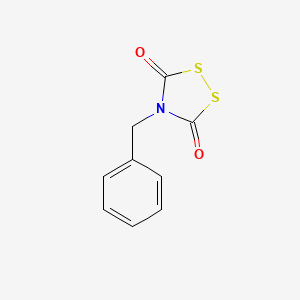

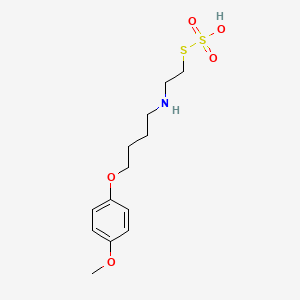

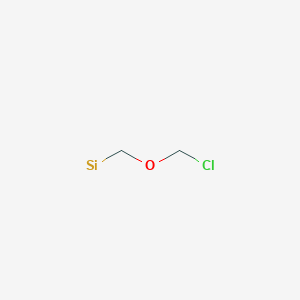
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
